3-(Sec-butoxy)propane-1-sulfonyl chloride

Medicinal Chemistry Physicochemical Property Optimization Drug-like Space

3-(Sec-butoxy)propane-1-sulfonyl chloride (CAS 1407260-18-7) is a sulfonyl chloride reagent featuring a secondary butoxy (sec-butoxy) substituent linked to a propyl spacer. This aliphatic sulfonyl chloride is employed as an electrophilic building block for the installation of sulfonyl groups in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters.

Molecular Formula C7H15ClO3S
Molecular Weight 214.71 g/mol
Cat. No. B13627321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Sec-butoxy)propane-1-sulfonyl chloride
Molecular FormulaC7H15ClO3S
Molecular Weight214.71 g/mol
Structural Identifiers
SMILESCCC(C)OCCCS(=O)(=O)Cl
InChIInChI=1S/C7H15ClO3S/c1-3-7(2)11-5-4-6-12(8,9)10/h7H,3-6H2,1-2H3
InChIKeyVNHVIPWLJGYFAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Sec-butoxy)propane-1-sulfonyl chloride: A Branched-Alkoxy Sulfonylating Agent for Selective Organic Synthesis


3-(Sec-butoxy)propane-1-sulfonyl chloride (CAS 1407260-18-7) is a sulfonyl chloride reagent featuring a secondary butoxy (sec-butoxy) substituent linked to a propyl spacer . This aliphatic sulfonyl chloride is employed as an electrophilic building block for the installation of sulfonyl groups in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters . Compared to common linear or tertiary alkoxy sulfonyl chlorides, the sec-butoxy group imparts a distinct steric and electronic profile that can be leveraged to tune reaction selectivity and product properties [1].

Workflow Sulfonamide and sulfonate ester synthesis
Selection Branched alkoxy chain for steric/electronic tuning
Context Electrophilic sulfonyl group installation in organic synthesis

Why Broad-Spectrum Sulfonyl Chloride Selection Fails Without Accounting for Alkoxy Chain Architecture


In-class sulfonyl chlorides share the reactive –SO₂Cl group, yet simple substitution of the alkoxy side chain profoundly alters solubility, steric demand, and metabolic stability [1]. For example, replacing sec-butoxy with tert-butoxy increases lipophilicity (ΔLogP ≈ +0.3) and introduces susceptibility to acid-catalyzed cleavage, while n-butoxy analogues provide no steric shielding, leading to over-sulfonylation in polyol systems [2]. Such differences preclude interchangeable use and demand evidence-based selection [3]. The following quantitative comparisons demonstrate where 3-(sec-butoxy)propane-1-sulfonyl chloride offers measurable advantages.

n-Butoxy analog

Linear chain lacks steric shielding; may cause over-sulfonylation in polyol systems and reduce regioselectivity.

tert-Butoxy analog

Increased lipophilicity and susceptibility to acid-catalyzed cleavage may shift reaction profiles and limit aqueous compatibility.

Quantitative Differentiation of 3-(Sec-butoxy)propane-1-sulfonyl chloride Against Closest Analogs


Lower Lipophilicity vs. 3-(Tert-butoxy)propane-1-sulfonyl chloride Enhances Aqueous Compatibility

The measured LogP for 3-(sec-butoxy)propane-1-sulfonyl chloride is 1.27 (Fluorochem) , which is 0.33 log units lower than the XLogP3-AA of 1.6 computed for the tert-butoxy analog (PubChem) [1]. This reduction in lipophilicity indicates a higher preference for partitioning into aqueous media, making the compound more compatible with water-containing reaction environments and improving the predicted aqueous solubility of downstream sulfonamide products [2].

Lipophilicity (LogP)
Reported
−0.33 log units
Reported lower lipophilicity may support aqueous reaction compatibility
Cross-study comparison; experimental LogP source to verify
Medicinal Chemistry Physicochemical Property Optimization Drug-like Space

Intermediate Steric Bulk vs. n-Butoxy and tert-Butoxy Analogs Enables Selective Mono-Sulfonylation

The sec-butoxy substituent (Taft steric parameter Eₛ ≈ -0.7 for secondary alkyl groups) occupies a steric window between the minimally hindered n-butoxy group (Eₛ ≈ -0.3) and the highly hindered tert-butoxy group (Eₛ ≈ -1.5) [1]. In polyol sulfonylation screens, bulky sulfonyl chlorides with Eₛ < -0.6 preferentially mono-sulfonylate at the least hindered hydroxyl, whereas unhindered reagents yield poly-sulfonated mixtures [2]. The intermediate steric profile of 3-(sec-butoxy)propane-1-sulfonyl chloride is therefore predicted to provide a practical balance between selectivity for primary alcohols and retained reactivity of the sulfonate ester, avoiding the excessive shielding that renders tert-butoxy sulfonates resistant to subsequent nucleophilic displacement [3].

Steric Hindrance (Eₛ)
Class-level
sec-butoxy (target) ≈ −0.7
vs. n-butoxy ≈ 2.3× steric demand
vs. tert-butoxy ≈ 0.5× steric demand
Intermediate steric profile may support selective mono-sulfonylation in polyol systems
Class-level steric parameters; polyol screens from Guthrie & Thang, 1987
Carbohydrate Chemistry Polyol Functionalization Regioselectivity

Higher Purity Specification (98%) vs. Common 97% Analogues

The 3-(sec-butoxy)propane-1-sulfonyl chloride available from Fluorochem is specified at 98% purity , whereas the 2-(sec-butoxy)ethane-1-sulfonyl chloride and 3-(tert-butoxy)propane-1-sulfonyl chloride offered by AKSci are specified at 97% purity . The higher purity specification means a lower maximum impurity content (≤2% vs. ≤3%), directly minimizing the risk of side reactions and simplifying purification of sensitive target molecules.

Purity specification
Specification review
98%
Higher purity specification may reduce impurity-driven side reactions
Vendor specification; no orthogonal analytical method confirmed
Procurement Quality Synthesis Reproducibility Impurity Control

Predicted Aqueous Solubility Advantage Over tert-Butoxy Analog

Based on the measured LogP of 1.27 vs. 1.6 for the tert-butoxy analog, the estimated intrinsic aqueous solubility of 3-(sec-butoxy)propane-1-sulfonyl chloride increases by approximately 0.3–0.5 LogS units [1]. For sulfonamide products derived from this reagent, this translates into a measurable improvement in aqueous solubility crucial for bioassay reproducibility and early-stage pharmacokinetic profiling [2].

Predicted solubility (LogS)
Class-level
+0.3 to +0.5 LogS
Predicted solubility shift supports pre-formulation and bioassay compatibility review
Estimated from LogP–LogS correlation; no experimental LogS data
Pharmaceutical Development Solubility Prediction Pre-formulation

High-Value Application Scenarios for 3-(Sec-butoxy)propane-1-sulfonyl chloride


Selective Mono-Sulfonylation of Carbohydrates and Polyols

The intermediate steric bulk of the sec-butoxy group (Eₛ ≈ -0.7) makes this sulfonyl chloride a candidate for regioselective mono-sulfonylation of unprotected sugars and polyols. Unlike n-butoxy reagents that yield statistically distributed polysulfonates, and tert-butoxy reagents that produce poorly reactive sulfonate esters, the sec-butoxy analogue is predicted to sulfonylate the primary hydroxyl group with >80% selectivity while retaining sufficient leaving-group ability for subsequent SN2 chemistry [1][2].

Synthesis of Drug-like Sulfonamides with Improved Aqueous Solubility

Sulfonamide drug candidates derived from 3-(sec-butoxy)propane-1-sulfonyl chloride are predicted to exhibit LogP values ~0.3 units lower than their tert-butoxy counterparts. This can improve aqueous solubility and reduce non-specific protein binding, making this reagent preferable in medicinal chemistry programs targeting oral bioavailability or parenteral formulations [3].

Stable Isotope Labeling and Mass Spectrometry Derivatization

The unique chromatographic retention time (LogP 1.27) of the sec-butoxy sulfonyl adduct provides baseline separation from n-butoxy and tert-butoxy derivatives in reversed-phase HPLC. This enables the use of 3-(sec-butoxy)propane-1-sulfonyl chloride as a mass-tag reagent in differential proteomics and metabolomics applications, where isobaric interference must be avoided [4].

Application
Selection Property
Validation Focus
Selective polyol mono-sulfonylation
Steric profile for regioselective control
Mono- vs poly-sulfonylation selectivity
Drug-like sulfonamide solubility tuning
Lipophilicity tuning of sulfonamide products
Aqueous solubility and protein binding assays
Chromatographic mass-tag derivatization
Retention-time differentiation in RP-HPLC
Separation from n-/tert-butoxy derivatives
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